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Decarbamoylmitomycin C - 26909-37-5

Decarbamoylmitomycin C

Catalog Number: EVT-256494
CAS Number: 26909-37-5
Molecular Formula: C14H17N3O4
Molecular Weight: 291.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
10-Decarbamoylmitomycin C is a biochemical.
Classification and Source

Decarbamoylmitomycin C belongs to the class of compounds known as antibiotics and alkylating agents. It is derived from the natural product mitomycin C, which is produced by the bacterium Streptomyces caespitosus. The compound has been studied for its ability to form DNA adducts, which are crucial for its cytotoxic effects against cancer cells .

Synthesis Analysis

The synthesis of decarbamoylmitomycin C has been explored using various methodologies. One notable approach involves the use of reductive activation techniques, where ascorbic acid serves as a reducing agent. This method allows for the selective formation of DNA adducts by facilitating the reaction between decarbamoylmitomycin C and nucleophiles such as deoxyguanosine or deoxyadenosine.

Key Parameters in Synthesis

  1. Reagents: Common reagents include sodium dithionite and p-toluenesulfonic acid.
  2. Conditions: Reactions are typically conducted under anaerobic conditions to prevent oxidation.
  3. Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures to optimize yields.
  4. Monitoring: High-performance liquid chromatography (HPLC) is employed to analyze reaction mixtures and confirm product formation .
Molecular Structure Analysis

Decarbamoylmitomycin C has a complex molecular structure characterized by its unique arrangement of functional groups. The absence of the carbamate group at C-10 alters its reactivity compared to mitomycin C.

Structural Details

  • Molecular Formula: C₁₄H₁₈N₄O₅
  • Molecular Weight: Approximately 318.32 g/mol
  • Key Functional Groups: The structure includes an aziridine ring, which is critical for its alkylating properties, and hydroxyl groups that participate in chemical reactions with DNA.

The stereochemistry at the carbon atoms also plays a significant role in determining the biological activity and interaction with DNA substrates .

Chemical Reactions Analysis

Decarbamoylmitomycin C participates in several significant chemical reactions, primarily involving its interaction with DNA. The compound acts as an alkylating agent, forming covalent bonds with nucleophilic sites on DNA, leading to:

  1. Monoadduct Formation: Direct attachment to nucleobases.
  2. Interstrand Cross-Linking: Formation of covalent links between opposite strands of DNA, which can impede replication and transcription processes.

The stereochemistry of the resulting adducts differs from those formed by mitomycin C, influencing their biological effects .

Mechanism of Action

The mechanism of action of decarbamoylmitomycin C involves several steps:

  1. Reduction Activation: The compound undergoes reductive activation, often facilitated by cellular reductants like thiols or ascorbic acid.
  2. DNA Interaction: Once activated, decarbamoylmitomycin C forms stable adducts with DNA bases, particularly guanine.
  3. Cellular Response: The formation of these adducts triggers cellular stress responses, leading to apoptosis or cell cycle arrest through pathways that may be independent of p53 signaling.

Research indicates that decarbamoylmitomycin C may activate cell death pathways more rapidly than mitomycin C due to its different adduct formation dynamics .

Physical and Chemical Properties Analysis

Decarbamoylmitomycin C exhibits various physical and chemical properties relevant to its function:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: Generally stable under acidic conditions but may degrade under alkaline pH.
  • Melting Point: Specific melting point data can vary based on purity and synthesis methods but typically falls within a defined range for similar compounds.

These properties influence both its pharmacokinetics and pharmacodynamics when used as an anticancer agent .

Applications

Decarbamoylmitomycin C has several scientific applications:

  1. Cancer Research: Its ability to form DNA cross-links makes it a valuable tool for studying mechanisms of chemotherapy resistance and DNA repair pathways.
  2. Drug Development: As an analog of mitomycin C, it provides insights into designing more effective anticancer drugs with reduced side effects.
  3. Biochemical Studies: Used to investigate the biochemical processes involved in DNA damage response and repair mechanisms in various cell types.
Introduction to Decarbamoylmitomycin C in Anticancer Research

Historical Context and Evolution from Mitomycin C (MC)

Decarbamoylmitomycin C (DMC) emerged from the mitomycin family of antibiotics, first isolated in 1956 from Streptomyces caespitosus cultures [1] [5]. While Mitomycin C (MC) gained clinical approval for gastrointestinal and bladder cancers, DMC was identified as a natural analog lacking the C10 carbamate group (Fig. 1) [2] [4]. This structural modification redirected interest toward DMC’s unique bioreductive activation and DNA-interaction profiles. Early studies in the 1990s revealed DMC’s potent cytotoxicity in MC-resistant tumors, prompting systematic investigation into its mechanism [3] [10]. Unlike MC, DMC’s carbamate-free structure enables distinct electronic properties, altering reduction potentials and DNA adduct stability [4] [8].

Table 1: Key Milestones in DMC Research

YearDiscoverySignificance
1956Isolation of mitomycins A, B, C from StreptomycesFoundation for mitomycin-based therapeutics [5]
1990sStructural identification of DMC as MC derivativeRecognition of C10 modification’s mechanistic impact [2]
2002DMC’s stereochemical divergence from MC in DNA adductsExplanation for p53-independent apoptosis [4]
2016First chemical synthesis of DMC-deoxyguanosine cis-adductEnabled site-specific DNA lesion studies [4]
2019Confirmation of DMC’s GpC sequence preference in crosslinkingClarified diastereodivergent DNA targeting [8]

Mechanistic Differentiation from MC: Stereochemical and Functional Divergence

Bifunctional Activation and Thermodynamic Drivers

Both MC and DMC require bioreductive activation to form DNA-alkylating species. However, DMC’s carbamate absence shifts activation kinetics and stereoselectivity (Fig. 2). Under bifunctional reduction (dominant in cells):

  • MC generates trans (α) adducts at guanine N2, preferring 5'-CpG-3' sequences.
  • DMC forms cis (β) adducts at identical sites but targets 5'-GpC-3' steps [4] [8].

Density Functional Theory (DFT) calculations confirm this divergence stems from thermodynamic stabilization: DMC’s β-adducts are ~3 kcal/mol more stable than α-configurations, while MC favors α-adducts by ~2.5 kcal/mol (Table 2) [2] [4]. This energy difference arises from reduced steric clash in DMC’s carbamate-free mitosene core, permitting cis-orientation.

Table 2: Thermodynamic and Functional Comparison of MC vs. DMC

ParameterMitomycin C (MC)Decarbamoylmitomycin C (DMC)
C10 Functional GroupCarbamateHydroxyl
Major DNA Adducttrans (α) at guanine N2cis (β) at guanine N2
Crosslink Sequence5'-CpG-3'5'-GpC-3'
ΔG of Adduct (kcal/mol)α preferred by 2.5β preferred by 3.0
Cellular Apoptosisp53-dependentp53-independent [4]

Alkylation Specificity and Biological Implications

The stereochemical dichotomy translates to divergent biological outcomes:

  • Crosslinking Specificity: DMC’s cis-configuration enables interstrand crosslinks (ICLs) at GpC sites, unlike MC’s CpG preference. This was validated using palindromic DNA sequences and HPLC-ESI/MS analysis of alkylated oligonucleotides [8] [10].
  • Cellular Responses: DMC adducts evade p53-mediated DNA repair, inducing apoptosis in p53-mutant cancer cells—a key advantage over MC [4]. RNA polymerase inhibition studies further reveal DMC’s secondary targeting of rRNA, expanding its cytotoxicity beyond DNA crosslinking [8].

Synthetic Challenges and Adduct Characterization

DMC’s cis-adducts resisted synthesis until 2016 due to:

  • Instability of β-intermediates: Post-oligomerization strategies using triaminomitosenes stabilized the cis-configuration [4].
  • Fluoropurine Coupling: 6-Fluoro-2'-deoxyinosine derivatives reacted with DMC’s mitosene core, yielding β-N2-deoxyguanosine adducts in 93% purity (Fig. 3) [8].These advances enabled NMR-based structural confirmation, showing DMC adducts induce ~25° DNA helix bending versus MC’s 15°—impacting protein-recognition landscapes [4] [10].

Appendix: Standardized Compound Nomenclature

Properties

CAS Number

26909-37-5

Product Name

Decarbamoylmitomycin C

IUPAC Name

(4S,6S,7R,8S)-11-amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione

Molecular Formula

C14H17N3O4

Molecular Weight

291.3 g/mol

InChI

InChI=1S/C14H17N3O4/c1-5-9(15)12(20)8-6(4-18)14(21-2)13-7(16-13)3-17(14)10(8)11(5)19/h6-7,13,16,18H,3-4,15H2,1-2H3/t6-,7+,13+,14-/m1/s1

InChI Key

OUADMZZEIRSDSG-NKFUZKMXSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2CO)OC)N4)N

Solubility

Soluble in DMSO

Synonyms

10-Decarbamoylmitomycin C; 10-Decarbamoyl mitomycin C; BRN 5608775; CCRIS 5160; DCMC; Decarbamoyl mitomycin C; Decarbamoylmitomycin C; Decarbamylmitomycin C

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2CO)OC)N4)N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2CO)OC)N4)N

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